Maytansinol [, , , , , , , , , , , , , , , , , , , , , , , , , , ] is a natural product originally isolated from the bark of the African shrub Maytenus ovatus. It belongs to the class of compounds known as maytansinoids, which are potent inhibitors of microtubule assembly. Maytansinol itself is not used clinically due to its high toxicity, but it serves as a crucial precursor for the synthesis of less toxic and more targeted derivatives, such as DM1, used in antibody-drug conjugates (ADCs) for cancer therapy [, , , ].
Semisynthetic Production:
The primary method for obtaining maytansinol is through the semisynthetic modification of ansamitocin P-3 (AP-3), a related maytansinoid produced by fermentation of the bacterium Actinosynnema pretiosum [, , , , ]. This process generally involves a reductive hydrolysis of the ester group at the C-3 position of AP-3. Various reducing agents can be employed for this transformation, including:
Lithium trimethoxyaluminum hydride (LiAl(OMe)3H): This reagent provides high yields of maytansinol [, ].
Lithium aluminum hydride (LiAlH4): This powerful reducing agent can also be used, but its application requires careful optimization of reaction conditions [].
Other Reducing Agents: Similar reagents like lithium triethoxyaluminum hydride (LiAl(OEt)3H), lithium tripropoxyaluminum hydride (LiAl(OPr)3H), and their sodium analogs have also been reported for this transformation [, ].
Related Compounds
Relevance: Ansamitocin P-3 is structurally similar to Maytansinol, differing only in the presence of an isobutyrate ester group at the C-3 hydroxyl position of Maytansinol. [, ] This ester group is cleaved through reductive hydrolysis to yield Maytansinol. [, , ]
N-desmethyl-4,5-desepoxymaytansinol
Compound Description: N-desmethyl-4,5-desepoxymaytansinol is a biosynthetic precursor of ansamitocins, including Ansamitocin P-3. It is produced by a mutant strain of A. pretiosum lacking a functional asm19 gene, which encodes the enzyme responsible for attaching the C-3 ester side chain. [] This compound serves as the substrate for Asm19, which catalyzes its conversion to ansamitocins using various acyl-CoA substrates. []
3-O-carbamoylmaytansinol (CAM)
Compound Description: 3-O-carbamoylmaytansinol (CAM) is a novel maytansinoid designed and produced through combinatorial biosynthesis. [] It exhibits significantly lower self-toxicity towards A. pretiosum compared to AP-3, making it a promising alternative starting material for Maytansinol and maytansinoid-based antibody-drug conjugates (ADCs). [] The carbamoyl group at the C-3 position can be chemically cleaved to generate Maytansinol. []
Relevance: 3-O-carbamoylmaytansinol shares the core structure of Maytansinol but bears a carbamoyl group instead of the ester side chain found in other maytansinoids like AP-3. [] This structural difference contributes to its reduced toxicity in A. pretiosum. []
DM1 (N-methyl-N-(3-mercapto-1-oxopropyl)-L-alanine ester of maytansinol)
Compound Description: DM1 is a potent cytotoxic agent and a derivative of Maytansine. [, , ] It is a key component of the antibody-drug conjugate Trastuzumab emtansine (T-DM1), used in targeted therapy for HER2-positive cancers. [, , ] DM1 exerts its cytotoxic effect by binding to tubulin, inhibiting microtubule assembly and ultimately leading to cell death. []
Relevance: DM1 is a synthetic derivative of Maytansinol, containing a modified N-methyl-L-alanine moiety linked to the C-3 hydroxyl group of Maytansinol via an ester bond. [, ] This modification enables its conjugation to antibodies, facilitating targeted drug delivery. [, ]
Relevance: Maytansine and Maytansinol share the same core macrocyclic structure. [, ] The key difference lies in the presence of an N-methyl-L-alanine ester side chain at the C-3 position of Maytansine. [, ] Maytansinol is often used as a starting material for synthesizing Maytansine and other maytansinoid derivatives. []
Maysine
Compound Description: Maysine is a naturally occurring maytansinoid that lacks the C-3 ester side chain present in Maytansine and many other maytansinoids. [] It exhibits lower antileukemic and cytotoxic activity compared to Maytansine, suggesting the importance of the C-3 ester for optimal biological activity. []
Relevance: Maysine highlights the importance of the C-3 ester side chain for the biological activity of Maytansinol and its derivatives. [] The absence of this ester in Maysine significantly reduces its potency compared to Maytansine and other C-3 ester-containing maytansinoids. []
Normaysine
Compound Description: Normaysine, similar to Maysine, lacks the C-3 ester side chain found in many maytansinoids. [] This structural difference results in diminished antileukemic and cytotoxic activity compared to Maytansine. []
Relevance: Normaysine further emphasizes the significance of the C-3 ester side chain for the biological activity of Maytansinol derivatives. [] Its reduced potency compared to Maytansine underscores the crucial role of this structural feature in conferring antitumor activity. []
Maysenine
Compound Description: Maysenine, another naturally occurring maytansinoid, also lacks the C-3 ester side chain commonly found in its analogs. [] Like Maysine and Normaysine, this structural variation translates to significantly lower antileukemic and cytotoxic activity compared to Maytansine. []
Relevance: Maysenine strengthens the understanding that the presence of the C-3 ester side chain is crucial for the potent biological activity observed in Maytansinol and its derivatives. [] The consistent pattern of reduced potency in Maytansinol analogs lacking this structural feature emphasizes its importance in drug design. []
9-Methoxymaytansinoids
Compound Description: This group of Maytansinoid analogs features a methoxy group at the C-9 position, as opposed to the hydroxyl group present in Maytansinol. [] Studies on their mass spectrometry fragmentation patterns revealed distinct differences compared to Maytansinol and other maytansinoids due to the 9-O-methyl substitution. []
Relevance: 9-Methoxymaytansinoids provide valuable insights into the structure-activity relationships of Maytansinol derivatives. [] Comparing their fragmentation patterns to those of Maytansinol helps understand the influence of specific structural modifications on the molecule's stability and behavior. []
Compound Description: Dan-PDM-3 is a synthetic fluorescent probe designed to study the binding site of maytansine and rhizoxin on tubulin. [] It consists of a Maytansinoid moiety linked to a dansyl fluorophore. [] This compound exhibits potent inhibition of tubulin polymerization, comparable to Ansamitocin P-3. []
Relevance: Dan-PDM-3 exemplifies the use of Maytansinol derivatives as tools for studying tubulin dynamics. [] By incorporating a fluorescent tag into the Maytansinol scaffold, researchers can visualize and investigate the interactions between maytansinoids and their target protein. []
Compound Description: DABMI is a photoaffinity labeling reagent developed to investigate the binding site of maytansine and rhizoxin on tubulin. [] It comprises a Maytansinoid moiety linked to a photoreactive p-azidobenzoyl group. [] Upon irradiation, DABMI forms a covalent bond with tubulin, allowing for the identification of the binding site. []
Relevance: DABMI showcases another approach to using Maytansinol derivatives as probes for studying tubulin interactions. [] By incorporating a photoreactive group, researchers can covalently trap the interaction between maytansinoids and tubulin, facilitating the mapping of the binding site. []
Maytansinol-9-methyl ether-3-propionate
Compound Description: Maytansinol-9-methyl ether-3-propionate is a novel ansamitocin analog isolated from Actinosynnema pretiosum FIM06-0063. [] It features a methyl ether at the C-9 position and a propionate ester at the C-3 position. []
Relevance: Maytansinol-9-methyl ether-3-propionate expands the diversity of known Maytansinol analogs and provides insights into the structural variations possible within this class of compounds. [] This finding highlights the potential of microbial sources for discovering new maytansinoids. []
Maytansinol-9-methyl ether-3-3′-methy-butyrate
Compound Description: Maytansinol-9-methyl ether-3-3′-methy-butyrate is another novel ansamitocin analog isolated from Actinosynnema pretiosum FIM06-0063. [] It possesses a methyl ether at the C-9 position and a 3′-methylbutyrate ester at the C-3 position. []
Relevance: Similar to Maytansinol-9-methyl ether-3-propionate, this analog demonstrates the structural diversity found within maytansinoids from microbial sources. [] Discovering such analogs contributes to expanding the chemical space of this class of compounds for potential therapeutic development. []
3-epimaytansinoids
Compound Description: 3-epimaytansinoids are a series of synthetic Maytansinoid analogs with an inverted stereochemistry at the C-3 position compared to Maytansinol. [] These compounds were synthesized to explore the impact of C-3 stereochemistry on biological activity. []
Relevance: 3-epimaytansinoids highlight the importance of stereochemistry in dictating the biological activity of Maytansinol derivatives. [] The inverted stereochemistry at C-3 in these analogs resulted in a significant loss of activity compared to their natural counterparts, emphasizing the need for precise structural configurations for optimal efficacy. []
4,5-deoxymaytansinoids
Compound Description: 4,5-deoxymaytansinoids represent a group of Maytansinoid analogs lacking the epoxide ring present in Maytansinol and other natural maytansinoids. [] These compounds were synthesized to investigate the significance of the epoxide moiety for biological activity. []
Relevance: 4,5-deoxymaytansinoids demonstrate that the epoxide ring, while present in many natural maytansinoids, is not essential for their biological activity. [] This finding suggests that targeting other structural features of Maytansinol, such as the C-3 side chain or the aromatic region, could be viable strategies for developing new analogs. []
Source and Classification
Maytansinol is sourced from natural products found in the Maytenus genus. The compound is characterized by its unique structure that includes a fused ring system, contributing to its biological activity. In terms of classification, it falls under the category of natural products with significant pharmaceutical relevance, particularly in oncology due to its ability to inhibit cell division.
Synthesis Analysis
The synthesis of maytansinol can be achieved through various methods, including total synthesis and semi-synthesis. A notable approach involves the use of cyclic carbamate intermediates and epoxidation reactions.
Total Synthesis
Starting Materials: The synthesis often begins with simpler organic compounds that undergo several transformations.
Key Reactions:
Cyclic Carbamate Formation: This step involves creating a cyclic structure that sets the stage for further modifications.
Epoxidation: The introduction of an epoxide group at specific positions is critical for establishing the desired stereochemistry.
Conditions: Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
For example, one method reported in the literature describes the total synthesis of (−)-maytansinol from a precursor through multiple steps involving functional group transformations and stereochemical considerations .
Semi-Synthesis
In addition to total synthesis, semi-synthetic methods utilize naturally occurring compounds as starting materials to produce maytansinol derivatives. This approach often leads to higher yields and reduced complexity compared to total synthesis.
Molecular Structure Analysis
Maytansinol has a complex molecular structure characterized by a fused ring system and specific stereochemical configurations that are essential for its biological activity.
Structural Features
Molecular Formula: C₁₈H₁₉N₁O₄
Molecular Weight: Approximately 309.35 g/mol
Functional Groups: The compound contains hydroxyl groups, an amine, and an ester moiety, contributing to its reactivity and interaction with biological targets.
The structural analysis reveals that the specific arrangement of atoms within maytansinol plays a crucial role in its mechanism of action against cancer cells.
Chemical Reactions Analysis
Maytansinol participates in several chemical reactions that facilitate its transformation into more active derivatives or analogs.
Key Reactions
Acylation Reactions: These reactions modify the hydroxyl groups on maytansinol to enhance its pharmacological properties.
Reduction Reactions: Reduction processes can convert various functional groups into more reactive forms.
Formation of Derivatives: Maytansinol can be converted into maytansine derivatives through specific reactions that involve modifying the existing structure while preserving its core pharmacophore.
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield .
Mechanism of Action
The mechanism of action of maytansinol primarily involves its ability to disrupt microtubule dynamics within cancer cells.
Mechanistic Insights
Microtubule Inhibition: Maytansinol binds to tubulin, preventing the polymerization necessary for microtubule formation. This action leads to cell cycle arrest, particularly during mitosis.
Apoptosis Induction: By inhibiting microtubule dynamics, maytansinol triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Research indicates that this mechanism is pivotal for its efficacy as an antitumor agent .
Physical and Chemical Properties Analysis
Maytansinol exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Key Properties
Solubility: Maytansinol is soluble in organic solvents such as ethyl acetate and methylene chloride but has limited solubility in water.
Stability: The compound is stable under inert conditions but can degrade when exposed to moisture or high temperatures.
Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range for crystalline compounds.
Understanding these properties is crucial for optimizing formulations for therapeutic applications .
Applications
Maytansinol has significant applications in medicinal chemistry, particularly in developing targeted cancer therapies.
Therapeutic Applications
Antitumor Agent: As a precursor to maytansine, it is utilized in creating antibody-drug conjugates (ADCs) aimed at delivering cytotoxic agents directly to cancer cells.
Research Tool: Maytansinol serves as a valuable tool in studying microtubule dynamics and cell cycle regulation.
Drug Development: Ongoing research focuses on synthesizing novel derivatives with improved efficacy and reduced side effects compared to traditional chemotherapeutics.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lombricine is a phosphagen that is unique to earthworms. Structurally, it is a phosphodiester of 2-guanidinoethanol and D-serine. L-lombricine is the L-enantiomer of lombricine. It is an enantiomer of a D-lombricine. It is a tautomer of a L-lombricine dizwitterion.
1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a diarylmethane. Lomerizine is a diphenylmethylpiperazine calcium channel blocker with relatively selective central nervous system (CNS) effects. This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, an example being normal-tension glaucoma.
Lometraline hydrochloride is a drug which is an aminotetralin derivative. Lometraline hydrochloride is a potential antidepressant and/or anxiolytic agent.
Potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor (IC50 = 9 nM). Inhibits recombinant human ATase (IC50 = 5 nM). Shows antitumor effects in vivo. Enhances antitumor effects of temozolomide. O6-Methylguanine-DNA methyltransferase (MGMT) is a DNA repair protein which removes an alkyl group from the O6 position on guanine in an autoinactivating reaction. Although important in normal DNA repair, this reaction confers resistance to treatments that use O6-alkylating agents to produce cytotoxicity, e.g., in cancer. Lomeguatrib is a modified quanine base which acts as a pseudosubstrate inactivator of MGMT (IC50 = ~3 nM). A non-toxic compound, lomeguatrib completely inactivates MGMT in human prostate and colorectal tumors when given as a single 120 mg oral dose and in primary central nervous system cancers at 160 mg. Lomeguatrib, also known as PaTrin-2, is a potent Inhibitor of O6-Alkylguanine-DNA-Alkyltransferase. Lomeguatrib is also a nontoxic low-molecular weight pseudosubstrate that has the ability to inactivate MGMT. Lomeguatrib can be used with temozolomide (TMZ) for GBM treatment.